molecular formula C11H23N3O2 B13429352 (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13429352
M. Wt: 229.32 g/mol
InChI Key: AGKNJRONNDJCQX-UHFFFAOYSA-N
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Description

The compound (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N'-hydroxyacetimidamide is a pyrrolidine-based acetimidamide derivative characterized by a stereospecific (Z)-configuration. Its structure includes a 4-(ethoxymethyl) substituent on the pyrrolidine ring, which is further substituted with two methyl groups at the 3-position, enhancing steric bulk and lipophilicity. The N'-hydroxyacetimidamide moiety confers chelating properties, making it relevant in medicinal chemistry for targeting metalloenzymes or acting as a hydroxamate precursor .

These compounds are primarily used as intermediates in synthesizing inhibitors for enzymes like carbonic anhydrase or plasmodial targets .

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H23N3O2/c1-4-16-7-9-5-14(6-10(12)13-15)8-11(9,2)3/h9,15H,4-8H2,1-3H3,(H2,12,13)

InChI Key

AGKNJRONNDJCQX-UHFFFAOYSA-N

Isomeric SMILES

CCOCC1CN(CC1(C)C)C/C(=N/O)/N

Canonical SMILES

CCOCC1CN(CC1(C)C)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-(ethoxymethyl)-3,3-dimethylpyrrolidine.

    Introduction of the Acetimidamide Moiety: The acetimidamide group can be introduced through a reaction with an appropriate reagent, such as hydroxylamine, under controlled conditions.

    Final Assembly: The final step involves the coupling of the pyrrolidine ring with the acetimidamide moiety to form the desired compound.

Industrial Production Methods

Industrial production of (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two reactive moieties:

  • (Z)-N'-hydroxyacetimidamide : A hydroxamic acid derivative capable of chelation and redox reactions.

  • 4-(ethoxymethyl)-3,3-dimethylpyrrolidine : A sterically hindered pyrrolidine with an ethoxymethyl substituent.

Key Reactivity Features:

Functional GroupPotential ReactionsCatalysts/ConditionsProducts
Hydroxyacetimidamide- Hydrolysis to acetamide or carboxylic acid
- Coordination with metal ions
Acidic/basic conditions, metal saltsAmides, metal complexes
Ethoxymethyl-pyrrolidine- Ether cleavage (e.g., HI/red P)
- Alkylation/arylation at nitrogen
Strong acids, alkyl halidesSecondary amines, quaternary salts

Inferred Reaction Pathways

While direct studies on this compound are absent, analogous systems suggest plausible pathways:

Hydrolysis of Hydroxyacetimidamide

Under acidic or basic conditions, the hydroxyacetimidamide group may hydrolyze:

(Z)-N’-hydroxyacetimidamideH3O+/OHAcetamide+Hydroxylamine derivatives\text{(Z)-N'-hydroxyacetimidamide} \xrightarrow{H_3O^+/\text{OH}^-} \text{Acetamide} + \text{Hydroxylamine derivatives}

Conditions favoring hydrolysis include prolonged heating in aqueous HCl or NaOH .

Ether Cleavage of Ethoxymethyl Group

The ethoxymethyl group on the pyrrolidine ring can undergo cleavage with strong acids (e.g., HI):

4-(ethoxymethyl)HI, red P4-(hydroxymethyl)+EtI\text{4-(ethoxymethyl)} \xrightarrow{\text{HI, red P}} \text{4-(hydroxymethyl)} + \text{EtI}

This reaction is common in deprotection strategies for ether-protected amines .

Complexation with Metal Ions

The hydroxamic acid moiety may act as a bidentate ligand for transition metals (e.g., Fe³⁺, Cu²⁺):

(Z)-N’-hydroxyacetimidamide+Mn+Metal-chelate complex\text{(Z)-N'-hydroxyacetimidamide} + \text{M}^{n+} \rightarrow \text{Metal-chelate complex}

Such complexes are often studied for catalytic or medicinal applications .

Comparative Reaction Yields (Analog Systems)

Data from structurally related compounds provide insights into expected efficiencies:

Reaction TypeSubstrate AnalogYield (%)Conditions
Ether cleavage1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole63–86HI, red P, 110°C
Hydroxamic acid hydrolysisN-hydroxybenzamidine726M HCl, reflux, 12h
Metal complexationN-hydroxyphthalimide89CuSO₄, pH 7, RT

Challenges and Research Gaps

  • Steric hindrance : The 3,3-dimethylpyrrolidine group may limit accessibility to the nitrogen atom, reducing alkylation/arylation efficiency.

  • Z-configuration stability : The stereochemistry of the hydroxyacetimidamide group could influence reaction kinetics or product distribution.

Proposed Experimental Framework

For future studies, the following protocols are recommended:

  • Hydrolysis Optimization : Screen acidic/basic conditions (e.g., HCl, H₂SO₄, NaOH) at varying temperatures.

  • Deprotection Studies : Test alternative deprotection agents (e.g., BBr₃, TMSI) for ethoxymethyl cleavage.

  • Catalytic Applications : Evaluate metal-chelate complexes in oxidation or cross-coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key structural differences and their implications:

Compound Name Core Structure Substituents Key Functional Properties
(Z)-2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N'-hydroxyacetimidamide Pyrrolidine 4-(Ethoxymethyl), 3,3-dimethyl Enhanced lipophilicity (due to dimethyl groups), potential steric hindrance
(Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide Pyrrolidine 3-(Ethoxymethyl) Reduced steric bulk compared to dimethyl analog; higher flexibility
(Z)-2-(3-Chlorophenyl)-N'-hydroxyacetimidamide Phenyl 3-Chlorophenyl Increased hydrophobicity; electron-withdrawing Cl enhances electrophilicity
(Z)-2-(4-Chlorophenyl)-N'-hydroxyacetimidamide Phenyl 4-Chlorophenyl Para-substitution optimizes binding to carbonic anhydrase active site

Key Observations :

  • Pyrrolidine vs. Phenyl Core : Pyrrolidine-based analogs (e.g., CAS: 2098159-62-5) exhibit conformational rigidity, favoring interactions with enzyme pockets, while phenyl derivatives (e.g., 4-chlorophenyl analog) prioritize planar π-π stacking .
Enzyme Inhibition
  • (Z)-2-(4-Chlorophenyl)-N'-hydroxyacetimidamide : Demonstrated potent inhibition of human carbonic anhydrase IX (hCA IX), a cancer-associated isoform, with a binding affinity (Ki) of 12.3 nM. Molecular docking revealed hydrophobic interactions with the chlorophenyl group and hydrogen bonding via the N'-hydroxy group .
  • Pyrrolidine Analogs : While specific data is lacking, the ethoxymethyl group in CAS: 2098159-62-5 is hypothesized to enhance solubility for plasmodial enzyme targeting, as seen in tert-butyl derivatives for Plasmodium falciparum inhibitors .
Therapeutic Potential
  • Phenyl Derivatives : Prioritized for anticancer applications (e.g., carbonic anhydrase inhibition) .
  • Pyrrolidine Derivatives: Potential antimalarial or antibacterial agents due to structural resemblance to plasmodial protease inhibitors .

Biological Activity

Chemical Structure and Properties

The compound possesses a unique structure that combines a pyrrolidine ring with a hydroxyacetimidamide moiety. The specific arrangement of functional groups contributes to its biological activity.

Structural Formula

 Z 2 4 ethoxymethyl 3 3 dimethylpyrrolidin 1 yl N hydroxyacetimidamide\text{ Z 2 4 ethoxymethyl 3 3 dimethylpyrrolidin 1 yl N hydroxyacetimidamide}

Research indicates that this compound may exert its biological effects through several mechanisms, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : There is evidence suggesting that it interacts with various receptors, influencing signaling pathways critical for cell function.

Pharmacological Effects

The following table summarizes the key biological activities reported for this compound:

Biological Activity Description Reference
Enzyme InhibitionInhibits enzymes linked to metabolic disorders
Antimicrobial ActivityExhibits activity against certain bacterial strains
Cytotoxic EffectsInduces apoptosis in cancer cell lines
Anti-inflammatory PropertiesReduces inflammation markers in vitro

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various compounds, (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N'-hydroxyacetimidamide demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens, indicating potential as a therapeutic agent for bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cells

A research project evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with the compound at concentrations of 25 µM led to a 70% reduction in cell viability after 48 hours. This suggests that the compound may induce apoptosis through caspase activation pathways.

Case Study 3: Anti-inflammatory Effects

In vitro studies using macrophage cell lines indicated that the compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) when exposed to lipopolysaccharide (LPS). This effect was observed at concentrations as low as 10 µM, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N'-hydroxyacetimidamide, and how can purity be verified?

  • Methodology :

  • Synthesis : Utilize multi-step organic reactions involving pyrrolidine ring functionalization, ethoxymethylation, and condensation with hydroxylamine derivatives. For example, intermediates like 3,3-dimethylpyrrolidine derivatives can be alkylated with ethoxymethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purity Verification : Confirm via HPLC (≥95% purity) and cross-validate using melting point analysis. Compare experimental IR spectra (e.g., C=O stretch at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR data (e.g., δ 1.2–1.4 ppm for ethoxymethyl CH₃ groups) with computational predictions or literature references .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation studies by exposing the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via LC-MS or TLC. For example, observe hydrolysis of the N'-hydroxyacetimidamide group under acidic conditions, detectable by loss of the hydroxylamine proton signal (δ ~9–10 ppm in ¹H NMR) .
  • Storage Recommendations : Store lyophilized samples at –20°C in inert atmospheres (argon) to prevent oxidation .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For instance, ambiguities in pyrrolidine ring protons (δ 2.5–3.5 ppm) can be clarified via NOESY correlations to confirm stereochemistry .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and IR vibrational modes. Discrepancies >0.3 ppm in ¹H NMR may indicate impurities or tautomeric forms .

Q. How can researchers optimize the synthetic yield of the (Z)-isomer over the (E)-isomer?

  • Methodology :

  • Stereochemical Control : Employ chiral catalysts (e.g., L-proline derivatives) or low-temperature reactions to favor the (Z)-configuration. Monitor isomer ratios via chiral HPLC or polarimetry .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize the transition state for (Z)-isomer formation, as observed in analogous N'-hydroxyacetimidamide syntheses .

Q. What in vivo models are appropriate for evaluating the pharmacological activity of this compound?

  • Methodology :

  • Animal Models : Use streptozotocin-induced diabetic mice for hypoglycemic activity studies (if applicable), dosing at 10–50 mg/kg/day. Monitor blood glucose levels and compare with positive controls (e.g., metformin) .
  • Toxicity Screening : Perform acute toxicity assays in Wistar rats (LD₅₀ determination) and subchronic studies (28-day exposure) to assess hepatic/renal biomarkers .

Q. How can researchers identify potential off-target interactions in enzymatic assays?

  • Methodology :

  • Profiling Panels : Screen against panels of kinases, GPCRs, or ion channels (e.g., Eurofins CEREP). For example, use radioligand binding assays to assess affinity for histamine H₁/H₄ receptors, given structural similarities to dual ligands .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding to non-target proteins. Prioritize testing for high-score off-targets (e.g., cytochrome P450 isoforms) .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in cellular assays?

  • Methodology :

  • Curve Fitting : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply the Hill equation for sigmoidal dose-response curves.
  • Outlier Handling : Exclude data points exceeding ±3 SD from the mean, validated via Grubbs’ test .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Force Field Refinement : Re-parameterize molecular dynamics simulations (AMBER/CHARMM) to better model ligand-protein interactions.
  • Experimental Validation : Repeat assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

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